Tri-GalNAc(OAc)3-Perfluorophenyl

Chemical Biology Bioconjugation LYTAC Synthesis

Solution-phase amine conjugation of triantennary GalNAc to antibodies or oligonucleotides often suffers from NHS ester hydrolysis or solid-phase branchmer impurities. This pentafluorophenyl (PFP) ester derivative addresses both pain points. - **Higher stability:** PFP ester exhibits substantially lower aqueous hydrolysis than NHS, enabling longer handling during large-volume conjugations. - **Superior purity:** Delivers 97.7% HPLC purity with no detectable branchmer impurity vs. ~1% from solid-phase alternatives. - **Scalable process:** Multi-gram synthesis at >75% isolated yield, reducing batch failure risk for milligram to kilogram scale-ups.

Molecular Formula C99H151F5N10O44
Molecular Weight 2280.3 g/mol
Cat. No. B15602891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri-GalNAc(OAc)3-Perfluorophenyl
Molecular FormulaC99H151F5N10O44
Molecular Weight2280.3 g/mol
Structural Identifiers
InChIInChI=1S/C99H151F5N10O44/c1-58(115)111-86-93(152-67(10)124)89(149-64(7)121)70(52-146-61(4)118)155-96(86)143-36-16-13-22-73(127)105-30-19-33-108-76(130)25-40-140-55-99(114-79(133)28-39-135-44-46-137-48-50-139-51-49-138-47-45-136-43-29-80(134)158-92-84(103)82(101)81(100)83(102)85(92)104,56-141-41-26-77(131)109-34-20-31-106-74(128)23-14-17-37-144-97-87(112-59(2)116)94(153-68(11)125)90(150-65(8)122)71(156-97)53-147-62(5)119)57-142-42-27-78(132)110-35-21-32-107-75(129)24-15-18-38-145-98-88(113-60(3)117)95(154-69(12)126)91(151-66(9)123)72(157-98)54-148-63(6)120/h70-72,86-91,93-98H,13-57H2,1-12H3,(H,105,127)(H,106,128)(H,107,129)(H,108,130)(H,109,131)(H,110,132)(H,111,115)(H,112,116)(H,113,117)(H,114,133)
InChIKeyUSLSPVWUEIIRPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-GalNAc(OAc)3-Perfluorophenyl: PFP-Activated Triantennary GalNAc Ligand


Tri-GalNAc(OAc)3-Perfluorophenyl (CAS 1159408-64-6 derivative) is a specialized chemical probe and building block designed for the targeted degradation of extracellular and membrane proteins. It features a triantennary N-acetylgalactosamine (tri-GalNAc) ligand, which binds with high affinity to the liver-specific Asialoglycoprotein Receptor (ASGPR), a known lysosomal trafficking receptor [1]. The compound is distinguished by its terminal pentafluorophenyl (PFP) ester, a reactive handle that enables efficient and stable conjugation to amine-containing molecules, facilitating the precise construction of GalNAc-based Lysosome-Targeting Chimeras (GalNAc-LYTACs) .

Amine-reactive conjugation for ASO, peptide, and antibody payloads
Solution-phase acylation under mild aqueous conditions
Preserved triantennary GalNAc scaffold for ASGPR targeting

Advantages Over NHS Ester and Phosphoramidite Analogs


The direct substitution of Tri-GalNAc(OAc)3-Perfluorophenyl with a structurally similar GalNAc derivative is not feasible due to significant differences in conjugation chemistry and downstream performance. The compound's terminal pentafluorophenyl (PFP) ester is a highly reactive electrophile that enables stable amide bond formation with amine-containing payloads, including antibodies and peptides [1]. Its unique chemical stability profile offers distinct advantages. In contrast to common alternatives like NHS esters (e.g., Tri-GalNAc-NHS ester, Kd ~2.5 nM ), PFP esters demonstrate superior resistance to spontaneous hydrolysis under aqueous reaction conditions [2]. Furthermore, the compound's specific design serves as a precursor to a defined class of LYTACs. While first-generation LYTACs relied on the CI-M6PR receptor [1], GalNAc-based constructs leverage the liver-specific ASGPR [1]. Even within the GalNAc family, the conjugation chemistry dictates the final LYTAC's homogeneity and pharmacokinetics [1]. Substituting the PFP ester with a different reactive group (e.g., DBCO for click chemistry or NHS) would alter the linker structure and potentially impact the resultant LYTAC's in vivo efficacy.

Property
PFP Ester
Substitute Risk
Hydrolytic stability
Slower aqueous hydrolysis; class-level evidence
NHS esters may hydrolyze faster, reducing coupling efficiency
Conjugation method
Solution-phase yields higher purity; additional isolation steps
Solid-phase phosphoramidite may produce branchmer impurities
Acetate protection
Protected sugars minimize side products during synthesis
Premature deprotection generates difficult-to-remove impurities

Quantitative Differentiation Evidence


Solution-Phase PFP Ester vs. Solid-Phase Phosphoramidite Conjugation

Tri-GalNAc(OAc)3-Perfluorophenyl contains a PFP ester, which exhibits significantly greater resistance to spontaneous hydrolysis compared to the more common N-hydroxysuccinimidyl (NHS) ester found in analogs like Tri-GalNAc-NHS ester [1]. While both groups react with primary amines, the PFP ester's enhanced hydrolytic stability minimizes competing side reactions and improves conjugation yield under aqueous conditions, a critical factor for bioconjugation [1].

Conjugation efficiency vs solid-phase
Head-to-head
Conjugation efficiency >99% vs 90%; purity 97.7% HPLC vs 96.8% UV
Supports purity specification and impurity profiling review
Solution-phase PFP ester vs solid-phase phosphoramidite; branchmer impurity absent
Chemical Biology Bioconjugation LYTAC Synthesis

Hydrolytic Stability of PFP Esters vs. NHS Esters

The PFP ester in Tri-GalNAc(OAc)3-Perfluorophenyl is designed for high reactivity towards primary amines. This property is a key differentiator from less reactive esters or acids that would require additional activation steps. The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic, facilitating efficient amide bond formation [1]. This contrasts with a non-activated carboxylic acid (e.g., Tri-GalNAc-COOH) which would require a coupling reagent like EDC/NHS and is more prone to side reactions .

Hydrolytic stability vs NHS ester
Class-level
PFP esters exhibit significantly slower hydrolysis in aqueous buffer
Supports reduced hydrolysis-related loss during conjugation
Class-level inference; exact half-life not reported
Organic Synthesis Medicinal Chemistry Drug Conjugation

Preserved ASGPR Binding Affinity After PFP Activation

The use of a defined tri-GalNAc ligand, such as the one generated from Tri-GalNAc(OAc)3-Perfluorophenyl, enables site-specific conjugation to antibody scaffolds. This has been shown to produce homogeneous GalNAc-LYTACs with significantly improved in vivo pharmacokinetic (PK) profiles compared to constructs with heterogeneous conjugation [1]. In a head-to-head comparison, the half-life of a site-specifically conjugated GalNAc-LYTAC was found to be substantially longer than that of a construct with random conjugation [1].

ASGPR binding affinity
Class-level
Kd 2–2.5 nM for structurally analogous tri-GalNAc clusters
Preserved receptor-binding context; supports target-engagement studies
Pharmacophore unchanged; reactive ester does not impair binding
Pharmacokinetics LYTAC In Vivo Drug Development

In Vivo Potency of GalNAc–ASO Conjugates via PFP Chemistry

GalNAc-LYTACs, which can be synthesized using Tri-GalNAc(OAc)3-Perfluorophenyl, exhibit significantly greater internalizing efficiency in hepatocytes compared to first-generation LYTACs that target the cation-independent mannose-6-phosphate receptor (CI-M6PR) [1]. This is due to the high and specific surface expression of the ASGPR receptor on liver cells [1]. The tri-GalNAc motif engages the ASGPR with low nanomolar affinity, driving robust endocytosis [2].

In vivo ED50 for hepatic mRNA
Reported
ED50 0.5–2 mg/kg; ~30-fold vs unconjugated ASO
Reported model-response endpoint context; supports exposure-model interpretation
Mouse models, subcutaneous; hepatic transcripts SRB-1, A1AT, etc.
Cellular Uptake Receptor-Mediated Endocytosis LYTAC Liver Targeting

High-Impact Procurement Scenarios


Assembly of GalNAc–LYTAC Conjugates

Based on evidence that site-specific conjugation improves the in vivo half-life of GalNAc-LYTACs by 2-3 fold [1], this compound is ideally suited for creating well-defined, next-generation LYTACs. Researchers can conjugate the PFP ester of Tri-GalNAc(OAc)3-Perfluorophenyl to a single, engineered cysteine or unnatural amino acid handle on an antibody, producing a homogeneous drug candidate (Ctx-(tri-GalNAc)1) with predictable and superior PK properties.

Scale-Up Manufacturing of GalNAc–Oligonucleotide Therapeutics

The high reactivity and stability of the PFP ester [1] enables efficient conjugation to synthetic peptides or small-molecule protein binders. This facilitates the development of fully synthetic GalNAc-LYTACs. As demonstrated, a 3.4-kDa peptide binder linked to a tri-GalNAc ligand was shown to effectively degrade integrins and reduce cancer cell proliferation [2]. This compound provides a reliable chemical handle for generating and screening such libraries.

Head-to-Head Conjugation Strategy Evaluation

The mechanism of GalNAc-LYTACs, which results in the complete degradation of the target protein, offers a functional advantage over standard inhibitory antibodies. For example, degradation of EGFR by a GalNAc-LYTAC attenuated EGFR signaling more effectively than inhibition with an anti-EGFR antibody [2]. Researchers can utilize this compound to create degraders for targets where traditional blocking strategies have shown limited clinical benefit.

Hepatocyte-Targeted Molecular Probes and Imaging Agents

The tri-GalNAc motif is a proven delivery technology for oligonucleotide therapeutics like siRNA and antisense oligonucleotides (ASOs), with several such drugs receiving regulatory approval. Tri-GalNAc(OAc)3-Perfluorophenyl offers a well-characterized, chemically defined method for appending this potent liver-targeting ligand to novel therapeutic cargos, including mRNA, gene-editing machinery, or diagnostic imaging agents.

Application
Selection Property
Validation Focus
GalNAc–LYTAC conjugate research
Conjugation efficiency and defined ligand loading
ASGPR-mediated degradation endpoint review
Oligonucleotide conjugate scale-up studies
Solution-phase yield and purity profile
Lot-to-lot impurity and process consistency review
Conjugation route evaluation
Comparative purity and side-product burden
Downstream purification cost assessment
Hepatic molecular probe development
Amine-reactive handle preserving ASGPR affinity
Receptor engagement validation in cell models

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32 linked technical documents
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